molecular formula C9H15NO3 B3425830 Ethyl 7-oxoazepane-4-carboxylate CAS No. 476663-08-8

Ethyl 7-oxoazepane-4-carboxylate

Cat. No. B3425830
Key on ui cas rn: 476663-08-8
M. Wt: 185.22 g/mol
InChI Key: BHJUKJJFFYENMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087596B2

Procedure details

In a 250 ml three necked flask fitted with reflux condenser, magnetic stirrer and dropping funnel under inert atmosphere, 5.6 ml (5.98 g, 34 mmoles, 1 eq) of ethyl 4-oxocyclohexanecarboxylate 27 were dissolved in 50 ml of CHCl3. 6.65 g (102 mmole, 3 eq) of sodium azide were added, followed by 22.1 ml (32.8 g, 341 mmoles, 10 eq) of methanesulfonic acid dissolved in 20 ml of over 30 min. The mixture was heated to reflux for 1 hour and cooled down to 10° C. 200 nl of saturated sodium bicarbonate solution were added, the mixture decanted and the aqueous phase extracted with 3×150 ml of CHCl3, the combined organic phases were dried over magnesium sulfate, filtered and concentrated to dryness. The residue was purified by PrepLC (800 g SiO2, CH2Cl2/MeOH, 97/3) to give 5.1 g of crude compound. It was crystallised from 40 ml of diethylether to give 4.41 g of pure ester 28, 70% yield.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
6.65 g
Type
reactant
Reaction Step Three
Quantity
22.1 mL
Type
reactant
Reaction Step Four
Quantity
200 nL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.[N-:13]=[N+]=[N-].[Na+].CS(O)(=O)=O.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[O:1]=[C:2]1[NH:13][CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1 |f:1.2,4.5|

Inputs

Step One
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OCC
Step Three
Name
Quantity
6.65 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
22.1 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Five
Name
Quantity
200 nL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser, magnetic stirrer
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 20 ml of over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture decanted
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with 3×150 ml of CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by PrepLC (800 g SiO2, CH2Cl2/MeOH, 97/3)
CUSTOM
Type
CUSTOM
Details
to give 5.1 g of crude compound
CUSTOM
Type
CUSTOM
Details
It was crystallised from 40 ml of diethylether

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(CCN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.41 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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